3-(Furan-2-carbonyl)benzoic acid
Description
3-(Furan-2-carbonyl)benzoic acid (CAS RN: 49258-81) is a benzoic acid derivative featuring a furan-2-carbonyl substituent at the meta position of the benzene ring. Its molecular formula is C₁₁H₈O₃, with a molecular weight of 188.17 g/mol and a melting point of 157–158°C . The compound combines the aromaticity of benzoic acid with the electron-rich furan moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure facilitates hydrogen bonding via the carboxylic acid group, influencing its crystallinity and solubility .
Properties
IUPAC Name |
3-(furan-2-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(10-5-2-6-16-10)8-3-1-4-9(7-8)12(14)15/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIPWWGHUXADLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Furan-2-carboxylic acid: can be synthesized through the oxidation of furfural, which is derived from agricultural byproducts like corncobs and oat hulls.
3-(Furan-2-carbonyl)benzoic acid: can be prepared by coupling furan-2-carboxylic acid with benzoic acid derivatives using a catalyst such as palladium in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs heterogeneous catalytic processes to convert furfural or its derivatives into furan-2-carboxylic acid, which is then coupled with benzoic acid derivatives.
Green Chemistry Approaches: Sustainable methods using biomass-derived furans are increasingly being explored to produce furan-based compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products:
Oxidized Furans: Products from oxidation reactions.
Reduced Furans: Products from reduction reactions.
Substituted Benzoic Acids: Products from substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its potential interactions with biological molecules.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in drug design.
Industry:
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
4-(2-Furyl)benzoic Acid
- Structure : The para isomer (CAS RN: 49258-83) shares the same molecular formula (C₁₁H₈O₃ ) but has the furan-2-carbonyl group at the para position.
- Physical Properties :
2-(Furan-2-carbonyl)benzoic Acid (Hypothetical Ortho Isomer)
Table 1: Comparison of Positional Isomers
| Property | 3-(Furan-2-carbonyl)benzoic Acid | 4-(2-Furyl)benzoic Acid |
|---|---|---|
| Melting Point (°C) | 157–158 | 231–232 |
| Molecular Weight (g/mol) | 188.17 | 188.17 |
| Solubility (Polar Solvents) | Moderate | Low |
Substituent-Modified Analogues
3-(5-Methyl-2-Furyl)benzoic Acid (CAS: 400746-01-2)
- Structure : Incorporates a methyl group at the 5-position of the furan ring.
- Properties: Molecular Weight: 202.21 g/mol (higher due to methyl group). Lipophilicity: Increased logP compared to the parent compound, enhancing membrane permeability in biological systems . Melting Point: Not explicitly reported but expected to be lower than the parent due to reduced crystallinity from methyl substitution.
3-(Cyano-dimethyl-methyl)-benzoic Acid Furan-2-ylmethylene-hydrazide (CBFH)
- Structure : A hydrazide derivative with a furan-2-ylmethylene group.
- Functional Properties :
Table 2: Substituent Effects on Properties
| Compound | Key Modification | Application/Property |
|---|---|---|
| This compound | Parent structure | Intermediate for drug synthesis |
| 3-(5-Methyl-2-Furyl)benzoic Acid | Methyl on furan | Enhanced lipophilicity |
| CBFH | Hydrazide functionalization | Corrosion inhibition (85.3% efficiency) |
Heterocyclic Analogues
Benzofuran-2-carboxylic Acid
- Structure : A fused benzofuran system with a carboxylic acid group.
- Properties :
{[3-(Furan-2-carbonyl)-1-benzofuran-5-yl]oxy}acetic Acid
- Structure : Combines benzofuran and furan-carbonyl moieties with an acetic acid linker.
- Properties :
- Molecular Weight: 286.24 g/mol (C₁₅H₁₀O₆).
- Hydrogen Bonding: Extensive O–H···O interactions stabilize the crystal lattice, as seen in related benzoic acid derivatives .
Biological Activity
3-(Furan-2-carbonyl)benzoic acid, also known as furyl benzoate, is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring and a benzoic acid moiety, which together may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, along with relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Chemical Structure
- Molecular Formula : CHO
- Molecular Weight : 192.18 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by Xie et al. (2021) evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The results suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed in a murine model of inflammation. In a study by Kumar et al. (2020), the compound was administered to mice with induced paw edema.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 30 |
| High Dose (50 mg/kg) | 60 |
The findings indicate that higher doses of the compound significantly reduced inflammation, suggesting its potential use in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. A study by Zhang et al. (2022) demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7).
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| HeLa | 30 | Cell cycle arrest at G1 phase |
The study confirmed that the compound's mechanism involves the activation of caspases and the regulation of cell cycle proteins, highlighting its potential as an anticancer therapeutic agent.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections, topical application of a formulation containing this compound showed improved healing rates compared to standard treatments, with a reported efficacy rate of over 80% in reducing infection symptoms (Smith et al., 2023).
- Case Study on Anti-inflammatory Effects : A double-blind study evaluated the effects of oral administration of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint pain and swelling after four weeks of treatment (Johnson et al., 2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
